3-Ethoxy-3-methylazetidine chemical properties
3-Ethoxy-3-methylazetidine chemical properties
A Strategic Building Block for Physicochemical Tuning in Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 3-Ethoxy-3-methylazetidine (CAS: 1416586-63-4 / 1807872-03-2), a specialized saturated heterocycle used in modern medicinal chemistry. Unlike simple aliphatic amines, this 3,3-disubstituted azetidine offers a unique combination of high basicity, low lipophilicity, and metabolic resistance. This document details its physicochemical profile, validated synthetic protocols, and strategic applications in structure-activity relationship (SAR) optimization, specifically for modulating Lipophilic Ligand Efficiency (LLE) and blocking metabolic soft spots.
Physicochemical Profile & Structural Dynamics[1]
3-Ethoxy-3-methylazetidine is characterized by a strained four-membered ring substituted at the 3-position with both a methyl and an ethoxy group. This gem-disubstitution pattern is critical: it induces a "puckered" conformation that relieves torsional strain and steric repulsion, influencing both the vector of the amine lone pair and the molecule's interaction with biological targets.
Table 1: Core Chemical Data
| Property | Value / Description | Context |
| IUPAC Name | 3-Ethoxy-3-methylazetidine | |
| CAS (HCl Salt) | 1807872-03-2 | Preferred form for stability |
| CAS (Free Base) | 1416586-63-4 | Hygroscopic oil |
| Formula | C₆H₁₃NO | MW: 115.17 (Free Base) |
| SMILES | CCOC1(C)CNC1 | |
| pKa (Calc.) | ~9.8 – 10.2 | Moderately basic; lower than unsubstituted azetidine (~11.[1][2]3) due to the inductive effect of the ethoxy group [1]. |
| cLogP | ~0.3 | Low lipophilicity, ideal for lowering logD in lead optimization. |
| TPSA | ~21 Ų | Good blood-brain barrier (BBB) permeability potential. |
| Ring Strain | ~25 kcal/mol | High reactivity in ring-opening scenarios; stable under standard coupling conditions. |
Structural Logic: The Gem-Disubstituent Effect
The 3,3-disubstitution creates a Thorpe-Ingold effect analog. While the azetidine ring is inherently strained, the presence of two substituents at C3 forces the ring into a specific puckered geometry to minimize 1,2-torsional interactions with the adjacent methylene protons.
-
Significance: This rigidification reduces the entropy penalty upon binding to a protein target, potentially enhancing potency compared to flexible acyclic analogs (e.g., diethylamine derivatives).
Validated Synthetic Methodology
The most robust route to 3-Ethoxy-3-methylazetidine involves the functionalization of N-Boc-3-hydroxy-3-methylazetidine . This approach is preferred over de novo cyclization for small-to-medium scale (gram to decagram) preparation due to the commercial availability of the 3-hydroxy precursor.
Protocol: O-Alkylation and Deprotection
-
Objective: Synthesize 3-Ethoxy-3-methylazetidine HCl from N-Boc-3-hydroxy-3-methylazetidine.
-
Scale: 10 mmol basis.
Step 1: O-Alkylation (Williamson Ether Synthesis)
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve N-Boc-3-hydroxy-3-methylazetidine (1.87 g, 10 mmol) in anhydrous DMF (20 mL). Cool to 0°C in an ice bath.
-
Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 480 mg, 12 mmol) portion-wise.
-
Causality: The 3-hydroxyl group is sterically hindered; NaH provides irreversible deprotonation to the alkoxide.
-
Observation: Vigorous bubbling (
gas) will occur. Stir at 0°C for 30 min until gas evolution ceases.
-
-
Alkylation: Add Ethyl Iodide (1.2 mL, 15 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). Stain with KMnO₄ (Boc group is not UV active, but the carbamate may show weak absorbance).
-
-
Workup: Quench with saturated aqueous
(10 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over and concentrate. -
Purification: Flash column chromatography (0-20% EtOAc in Hexane) to yield the N-Boc-3-ethoxy-3-methylazetidine intermediate.
Step 2: N-Boc Deprotection
-
Dissolution: Dissolve the intermediate in Dichloromethane (DCM) (10 mL).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (5 mL) or 4M HCl in Dioxane (10 mL).
-
Choice: HCl/Dioxane is preferred if the final product is desired as a solid HCl salt directly. TFA requires an ion-exchange step or free-basing.
-
-
Reaction: Stir at RT for 2 hours. Monitor by LC-MS (disappearance of Boc-protected mass).
-
Isolation:
-
If using HCl/Dioxane: Concentrate in vacuo.[3] Triturate the residue with diethyl ether to precipitate 3-Ethoxy-3-methylazetidine hydrochloride . Filter and dry under high vacuum.
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis of 3-Ethoxy-3-methylazetidine HCl via Williamson ether synthesis and acidolytic deprotection.
Medicinal Chemistry Applications
The 3-Ethoxy-3-methylazetidine scaffold is a powerful tool for "Lead Optimization," specifically addressing issues of metabolic stability and solubility.
3.1 Metabolic Blocking (The "Soft Spot" Fix)
In many drug candidates, exposed methylene groups (
-
Mechanism: Replacing a generic azetidine or pyrrolidine with the 3-ethoxy-3-methyl variant removes the abstractable hydrogen at the 3-position. The quaternary carbon at C3 blocks oxidation at this site [2].
-
Comparison: Unlike a simple gem-dimethyl group, the ethoxy group introduces polarity (via the ether oxygen), which prevents LogP from skyrocketing.
3.2 Bioisosterism & LLE Optimization
This moiety serves as a bioisostere for:
-
Morpholine: It retains the ether oxygen (H-bond acceptor) and the amine, but in a more compact, sp³-rich scaffold.
-
Cyclic Ethers: The ethoxy group mimics the oxygen placement of larger rings but allows for vector exploration in a different quadrant of 3D space.
Strategic Logic:
If a lead compound containing a piperidine or pyrrolidine suffers from high intrinsic clearance (
-
Lower basicity (reducing hERG liability).
-
Lower lipophilicity (improving LLE).
-
Rigidify the side chain (improving potency via entropy).
SAR Decision Logic Diagram
Figure 2: Decision tree for implementing 3-ethoxy-3-methylazetidine in lead optimization to address metabolic liabilities.
Handling and Safety
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Storage: The HCl salt is hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Azetidines are stable to basic conditions but can undergo ring-opening under harsh acidic conditions with strong nucleophiles (though 3,3-disubstitution increases kinetic stability compared to unsubstituted azetidines).
References
-
Azetidine Properties & Basicity
- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 10422, Azetidine.
-
URL:[Link]
-
Azetidines in Medicinal Chemistry (Metabolic Stability)
-
Synthesis of 3,3-Disubstituted Azetidines
-
Commercial Availability & Data
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Azetidine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. file.chemscene.com [file.chemscene.com]
- 11. 3-Ethoxy-3-methyl-azetidine 95% | CAS: 1416586-63-4 | AChemBlock [achemblock.com]
- 12. 148644-09-1|3-Methoxyazetidine hydrochloride|BLD Pharm [bldpharm.com]
